molecular formula C10H10ClFN2O2 B2514990 2-[(4-cyano-2-fluorophenyl)(methyl)amino]acetic acid hydrochloride CAS No. 2229137-64-6

2-[(4-cyano-2-fluorophenyl)(methyl)amino]acetic acid hydrochloride

Cat. No.: B2514990
CAS No.: 2229137-64-6
M. Wt: 244.65
InChI Key: NJVOMUKFSBTMBV-UHFFFAOYSA-N
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Description

2-[(4-cyano-2-fluorophenyl)(methyl)amino]acetic acid hydrochloride is a chemical compound with the molecular formula C10H9FN2O2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyano group, a fluorine atom, and a methylamino group attached to a phenyl ring, which is further connected to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-cyano-2-fluorophenyl)(methyl)amino]acetic acid hydrochloride typically involves the reaction of 4-cyano-2-fluoroaniline with methyl bromoacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then hydrolyzed to yield the desired product. The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-cyano-2-fluorophenyl)(methyl)amino]acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or fluoro positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C for cryogenic reactions to 150°C for high-temperature reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-[(4-cyano-2-fluorophenyl)(methyl)amino]acetic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-cyano-2-fluorophenyl)(methyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    4-cyano-2-fluorophenylboronic acid: Shares the cyano and fluoro substituents but differs in the presence of a boronic acid group.

    N-(4-cyano-2-fluorophenyl)-N-methylglycine: Similar structure but lacks the hydrochloride salt form.

Uniqueness

2-[(4-cyano-2-fluorophenyl)(methyl)amino]acetic acid hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

2-(4-cyano-2-fluoro-N-methylanilino)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2.ClH/c1-13(6-10(14)15)9-3-2-7(5-12)4-8(9)11;/h2-4H,6H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVOMUKFSBTMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=C(C=C(C=C1)C#N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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